Sp-8-Br-cAMPS

Oncology Cell Proliferation cAMP Signaling

Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3′,5′-cyclic monophosphorothioate, CAS 127634-20-2) is a synthetic, hydrolysis-resistant cyclic AMP (cAMP) analog belonging to the phosphorothioate class of cyclic nucleotide derivatives. It functions as a cell-permeable agonist of cAMP-dependent protein kinase A (PKA), incorporating two key structural modifications: an exocyclic sulfur substitution in the axial (Sp) position of the cyclophosphate ring, which confers resistance to phosphodiesterase (PDE)-mediated hydrolysis, and a bromine substitution at the 8-position of the adenine base, which enhances lipophilicity and membrane permeability compared to the parent compound cAMP.

Molecular Formula C10H11BrN5O5PS
Molecular Weight 424.17 g/mol
Cat. No. B1245352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-Br-cAMPS
Synonyms8-bromoadenosine-3',5'-cyclic monophosphorothioate
Rp-8-Br-cAMPS
Sp-8-Br-cAMPS
Molecular FormulaC10H11BrN5O5PS
Molecular Weight424.17 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O
InChIInChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1
InChIKeyRBORURQQJIQWBS-QVRNUERCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sp-8-Br-cAMPS Procurement Guide: A Phosphorothioate cAMP Analog with Defined PKA Agonist Activity for Signal Transduction Research


Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3′,5′-cyclic monophosphorothioate, CAS 127634-20-2) is a synthetic, hydrolysis-resistant cyclic AMP (cAMP) analog belonging to the phosphorothioate class of cyclic nucleotide derivatives. It functions as a cell-permeable agonist of cAMP-dependent protein kinase A (PKA), incorporating two key structural modifications: an exocyclic sulfur substitution in the axial (Sp) position of the cyclophosphate ring, which confers resistance to phosphodiesterase (PDE)-mediated hydrolysis, and a bromine substitution at the 8-position of the adenine base, which enhances lipophilicity and membrane permeability compared to the parent compound cAMP [1]. Sp-8-Br-cAMPS is one of a diastereomeric pair; its Rp counterpart (Rp-8-Br-cAMPS) acts as a PKA antagonist, while the Sp isomer is an agonist [2]. Reported PKA activation occurs with an EC50 of 360 nM, and the compound has demonstrated growth-inhibitory activity in human cancer cell lines as well as modulation of T-cell and hemocyte responses in model organisms .

Why Generic Substitution of Sp-8-Br-cAMPS with Other cAMP Analogs Can Compromise Experimental Interpretability


Despite the large number of commercially available cAMP analogs, they are not functionally interchangeable. The Sp-8-Br-cAMPS molecule is a single, defined diastereomer (Sp configuration at phosphorus) whose biological activity profile is determined by the convergence of three orthogonal structural features: the phosphorothioate moiety (conferring PDE resistance), the 8-bromo substituent (increasing membrane permeability and altering PKA regulatory subunit binding site preference), and the axial sulfur orientation (defining agonist behavior) [1]. Substitution with the Rp diastereomer Rp-8-Br-cAMPS produces antagonism rather than agonism [2]. Substitution with the non-brominated analog Sp-cAMPS yields reduced membrane permeability and altered PKA binding kinetics [3]. Substitution with 8-Br-cAMP (lacking the phosphorothioate) results in susceptibility to PDE hydrolysis and approximately 6-fold lower growth-inhibitory potency [4]. Even substitution with dibutyryl-cAMP carries the risk of butyrate-mediated off-target transcriptional effects not present with Sp-8-Br-cAMPS [3]. These non-overlapping pharmacological profiles make unambiguous compound identity a prerequisite for reproducible cAMP signaling research.

Sp-8-Br-cAMPS Quantified Differential Performance vs. Closest Analogs: A Comparator-Anchored Evidence Guide


6-Fold Greater Growth-Inhibitory Potency of Sp-8-Br-cAMPS Relative to Its Parent Compound 8-Br-cAMP in Human Cancer Cell Lines

In a direct head-to-head comparison within the same study, Sp-8-Br-cAMPS was approximately 6-fold more potent than 8-Br-cAMP at inhibiting the growth of HL-60 human promyelocytic leukemia cells and LS-174T human colon carcinoma cells. The phosphorothioate modification (Sp) is the sole structural difference between these two compounds. Both diastereomers of the phosphorothioate derivatives were growth inhibitory, with IC50 values ranging from 3 to 100 µM across the analog panel; Sp-8-Br-cAMPS was one of the two most potent analogs among all compounds tested [1].

Oncology Cell Proliferation cAMP Signaling

PKA Activation EC50 of 360 nM: Defined Agonist Potency Enabling Reproducible Dose-Response Experimental Design

Sp-8-Br-cAMPS activates protein kinase A (PKA) with a reported EC50 of 360 nM, providing a defined quantitative benchmark for experimental dose selection. This value has been consistently reported across multiple independent commercial datasheets and databases [1]. For the diastereomeric antagonist Rp-8-Br-cAMPS, functional antagonism of Sp-8-Br-cAMPS-induced effects has been demonstrated in NK cell cytotoxicity assays, where 1000 µM Sp-8-Br-cAMPS produced an IC50 of approximately 750 µM for inhibition of NK cell-mediated lysis, and this inhibition was almost completely reversed by pretreatment with the antagonist Rp-8-Br-cAMPS [2].

Signal Transduction PKA Activation Biochemical Pharmacology

Enhanced Lipophilicity and Membrane Permeability of Sp-8-Br-cAMPS vs. Non-Brominated Sp-cAMPS

The 8-bromo substitution on the adenine ring renders Sp-8-Br-cAMPS significantly more lipophilic and membrane-permeant compared to its non-brominated analog Sp-cAMPS. This differential is explicitly stated in authoritative vendor technical documentation, which notes that Sp-8-Br-cAMPS is 'significantly more lipophilic and membrane-permeant than Sp-cAMPS' and that it lacks the metabolic side effects observed with dibutyryl-cAMP or 8-Br-cAMP [1]. The improved membrane permeability is attributable to the combined effect of the phosphorothioate modification and the 8-bromo group; the bromine atom increases the compound's logP, facilitating passive diffusion across the plasma membrane without requiring a prodrug strategy .

Cell Permeability Lipophilicity Chemical Tool Optimization

PKA Type I Functional Selectivity in NK Cell Cytotoxicity: Sp-8-Br-cAMPS Engages PKA Type I as the Dominant Mediator of cAMP-Induced Immune Modulation

In rat interleukin-2-activated natural killer (NK) cells, the inhibitory effect of Sp-8-Br-cAMPS on cytotoxicity was specifically mediated through PKA type I, not PKA type II. This conclusion was established using complementary analog-pair synergism experiments: a type I-selective analog pair (8-MA + 8-Pip) produced reproducible synergism in inhibiting NK cytolysis, whereas a type II-selective pair (8-CPT + N6-Bnz) did not, indicating that PKA type I is necessary and sufficient for cAMP-mediated NK cell inhibition [1]. Sp-8-Br-cAMPS itself (referred to as (Sp)-8-Br in the study) inhibited NK cell alloreactivity with an IC50 of approximately 750 µM, and this inhibition was almost completely reversed by the PKA type I-selective antagonist Rp-8-Br-cAMPS [2]. A subsequent study further characterized Sp-8-Br-cAMPS as a PKA type I-specific agonist in the context of T-cell biology, noting its capacity to activate PKA type I in human peripheral T cells [3].

Immunology Natural Killer Cells PKA Isozyme Selectivity

Weak Epac1 Cross-Activation Distinguishes Sp-8-Br-cAMPS from Broad-Spectrum cAMP Analogs, Reducing Pathway Crosstalk Confounds

Sp-8-Br-cAMPS activates Epac1 (Exchange protein directly activated by cAMP 1) only weakly compared to Epac1-specific agonists such as 8-CPT-2′-O-Me-cAMP and 8-Br-2′-O-Me-cAMP-AM. A master's thesis investigation at the University of Oslo demonstrated that Sp-8-Br-cAMPS, characterized as a specific PKA type I agonist, also activates Epac1, but this activation is 'strongly impaired when compared with Epac1 specific agonists' [1]. In contrast, commonly used broad-spectrum cAMP analogs such as 8-Br-cAMP and 8-pCPT-cAMP activate Epac and PKA equally well as native cAMP, acting as full agonists at both effector systems [2]. The 8-pCPT-2′-O-Me-cAMP analog, by comparison, activates Epac1 with an EC50 of 2.2 µM but shows negligible PKA activation (EC50 >10 µM) [3], representing the opposite selectivity profile.

Epac Signaling Pathway Selectivity cAMP Compartmentalization

Optimal Sp-8-Br-cAMPS Application Scenarios for Research Procurement Decisions


PKA Type I-Driven Cancer Cell Growth Inhibition Studies

Sp-8-Br-cAMPS is the agonist of choice for studies investigating the role of PKA type I in cancer cell growth inhibition and differentiation. The ~6-fold potency advantage over 8-Br-cAMP in HL-60 leukemia and LS-174T colon carcinoma cells [1] makes it particularly suitable for concentration-response experiments where maximizing growth-inhibitory effect while minimizing total compound load is critical. Its PDE resistance ensures sustained intracellular concentrations, enabling longer-duration treatment protocols without the confounding variable of compound degradation.

NK Cell and T Lymphocyte Immunomodulation Research Requiring PKA Type I-Specific Activation

For immunology studies examining cAMP-mediated suppression of NK cell cytotoxicity or T-cell proliferation, Sp-8-Br-cAMPS provides PKA type I-preferential activation [2], enabling researchers to distinguish type I-mediated effects from type II-mediated effects. The functional selectivity established in rat NK cells—where type I activation was sufficient to inhibit cytolytic activity with an IC50 of ~750 µM, while type II-selective analog pairs showed no effect—provides a mechanistic framework for experimental design. The well-characterized diastereomeric pair (Sp-8-Br-cAMPS as agonist and Rp-8-Br-cAMPS as antagonist) allows clean demonstration of PKA-dependent effects through pharmacological reversal experiments [3].

Intracellular PKA Activation Experiments Where Epac1 Crosstalk Must Be Minimized

In cell types where both PKA and Epac1 are co-expressed—including monocytes, macrophages, pancreatic β-cells, and neurons—Sp-8-Br-cAMPS offers an advantage over broad-spectrum cAMP analogs (e.g., 8-Br-cAMP, 8-pCPT-cAMP) that act as full agonists at both PKA and Epac1 [4]. The markedly weaker Epac1 activation by Sp-8-Br-cAMPS compared to Epac-specific agonists reduces Epac1/Rap1-mediated pathway crosstalk, enabling cleaner attribution of cAMP-induced phenotypes to PKA signaling. This is particularly relevant in cytokine production studies in monocytes, where both PKA and Epac1 pathways converge [5].

Insect Immunity and Non-Mammalian Model Organism cAMP Signaling Studies

Sp-8-Br-cAMPS has been functionally validated in Galleria mellonella (Lepidoptera) larvae, where it was used in combination with the type I inhibitor Rp-8-Br-cAMPS to define PKA as a mediator of hemocytic non-self responses including bacterial phagocytosis, hemocyte adhesion, and bacterial clearance from hemolymph [6]. The compound's PDE resistance has been specifically confirmed in lower eukaryotic systems, where neither Sp-8-Br-cAMPS nor related phosphorothioate analogs were hydrolyzed by PDEs from the studied organisms [7]. This makes Sp-8-Br-cAMPS a suitable tool for invertebrate innate immunity and evolutionary cell signaling research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-8-Br-cAMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.